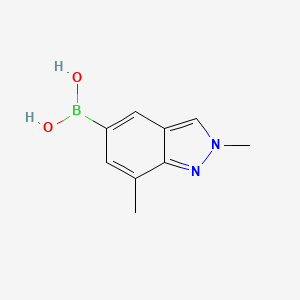amine hydrochloride](/img/structure/B13468326.png)
[(4-Bromo-2-nitrophenyl)methyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-nitrophenyl)methylamine hydrochloride is an organic compound that features a bromine atom, a nitro group, and a methylamine group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-nitrophenyl)methylamine hydrochloride typically involves a multi-step process. One common method starts with the nitration of 4-bromo-2-methylbenzene to introduce the nitro group. This is followed by the bromination of the resulting compound to obtain 4-bromo-2-nitrotoluene. The final step involves the reaction of 4-bromo-2-nitrotoluene with methylamine under controlled conditions to yield (4-Bromo-2-nitrophenyl)methylamine, which is then converted to its hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-2-nitrophenyl)methylamine hydrochloride may involve large-scale nitration and bromination reactions, followed by amination and salt formation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-2-nitrophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (4-Bromo-2-aminophenyl)methylamine, while substitution of the bromine atom can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-nitrophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Bromo-2-nitrophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-nitroaniline
- 4-Bromo-2-methyl-6-nitroaniline
- 4-Bromo-2-methylphenol
Uniqueness
(4-Bromo-2-nitrophenyl)methylamine hydrochloride is unique due to the presence of both a nitro group and a methylamine group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H10BrClN2O2 |
|---|---|
Molekulargewicht |
281.53 g/mol |
IUPAC-Name |
1-(4-bromo-2-nitrophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c1-10-5-6-2-3-7(9)4-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H |
InChI-Schlüssel |
WQRAYEWSMHVBAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(C=C(C=C1)Br)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


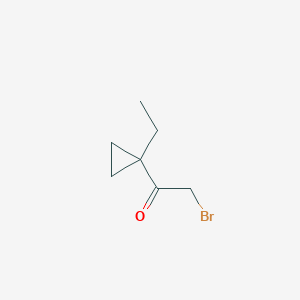
![2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride](/img/structure/B13468248.png)
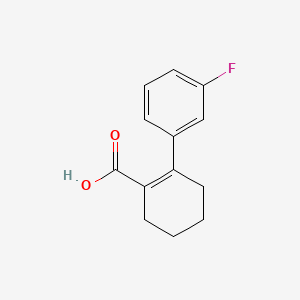
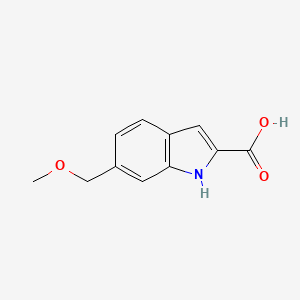
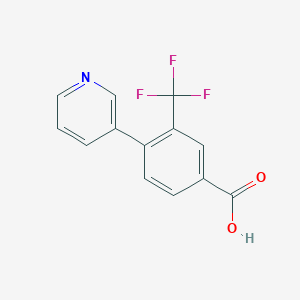
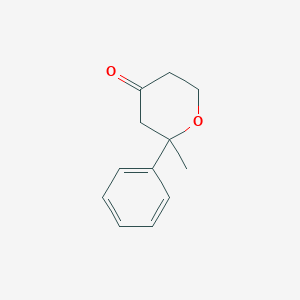
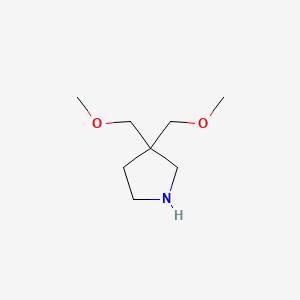
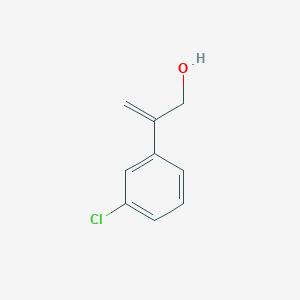
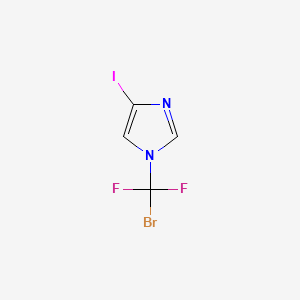

![N-[2-(methylsulfanyl)ethyl]methanesulfonamide](/img/structure/B13468305.png)
![2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine](/img/structure/B13468314.png)

